molecular formula C18H18N2O2S2 B6574417 N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017663-28-3

N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B6574417
CAS No.: 1017663-28-3
M. Wt: 358.5 g/mol
InChI Key: WYQCCTPLTCLERG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a methoxyphenyl group, a thiazole ring, and a thiophene moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated thiazole intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine derivative of the thiazole-thiophene intermediate.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amidation reaction between the amine group of the intermediate and a propanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, the compound may interact with cellular receptors or signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-3-(2-methylthiazol-5-yl)propanamide: Lacks the thiophene moiety, resulting in different chemical properties and reactivity.

    N-(2-methoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-5-yl)propanamide: Differs in the position of the methyl group on the thiazole ring, affecting its steric and electronic properties.

    N-(2-methoxyphenyl)-3-(2-methyl-4-(furan-2-yl)thiazol-5-yl)propanamide: Contains a furan ring instead of a thiophene ring, leading to variations in aromaticity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and reactivity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-19-18(15-8-5-11-23-15)16(24-12)9-10-17(21)20-13-6-3-4-7-14(13)22-2/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQCCTPLTCLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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